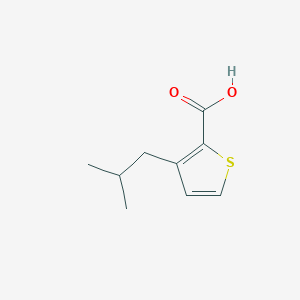
(Butan-2-yl)(prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C7H13N. It belongs to the class of propargylamines, which are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis . This compound is characterized by the presence of both a butan-2-yl group and a prop-2-yn-1-yl group attached to an amine functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(prop-2-yn-1-yl)amine can be achieved through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metals such as copper or ruthenium . The reaction conditions often include solvent-free environments and mild temperatures to promote green chemistry practices.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (Butan-2-yl)(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)(prop-2-yn-1-yl)amine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of neuroprotective effects . The compound may also participate in redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Rasagiline: Another propargylamine used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase inhibitor with neuroprotective properties.
Pargyline: Known for its use as a monoamine oxidase inhibitor in various therapeutic applications.
Uniqueness: (Butan-2-yl)(prop-2-yn-1-yl)amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of butan-2-yl and prop-2-yn-1-yl groups provides a versatile platform for chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
N-prop-2-ynylbutan-2-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h1,7-8H,5-6H2,2-3H3 |
InChI-Schlüssel |
MMUSQLTVJWLCEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



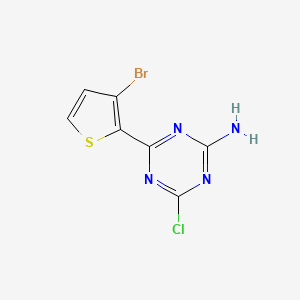

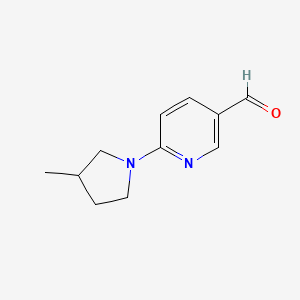
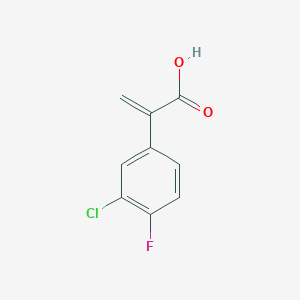
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
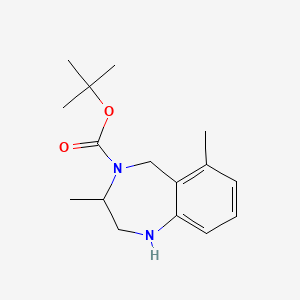
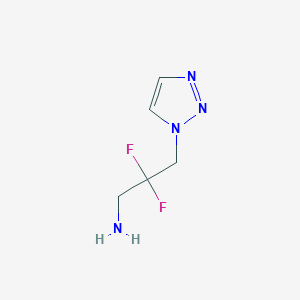
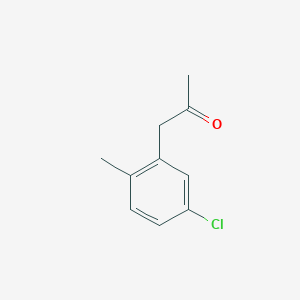
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
